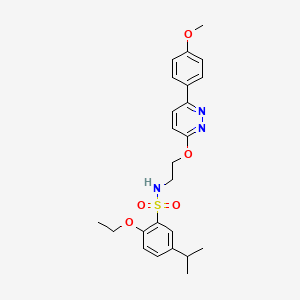

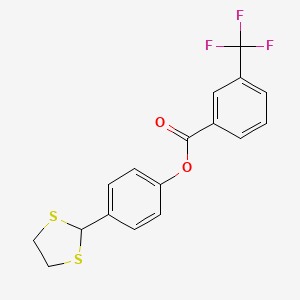

![molecular formula C16H15N3O4S3 B2489550 5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 1002483-87-5](/img/structure/B2489550.png)

5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, including molecules similar to 5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, often involves catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling. A study by Noreen et al. (2017) describes a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, which could be relevant to synthesizing the compound (Noreen et al., 2017).

Molecular Structure Analysis

Structural analysis of sulfonamide compounds provides insights into their molecular geometry, bonding, and potential interactions with biological targets. For example, Carballo et al. (2013) detailed the crystal structure of a sulfonamide molecule, highlighting the geometry around the sulfonamide nitrogen and the orientations of the sulfonyl and thiazole groups. Such studies are crucial for understanding the molecular basis of the compound's activity and properties (Carballo et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including their participation in various organic reactions, is an area of significant interest. For instance, the study by Rozentsveig et al. (2013) on the synthesis of imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b][1,3]thiazol-5-yl sulfonamides through nucleophilic addition and cyclization reactions reveals the versatility of sulfonamide derivatives in synthesizing heterocyclic compounds, which may offer insights into the chemical behavior of the compound (Rozentsveig et al., 2013).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies focusing on the synthesis and characterization of sulfonamide derivatives can provide valuable data on these properties, which are essential for determining the compound's suitability for various applications.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their acidity, basicity, and potential to form hydrogen bonds, play a crucial role in their biological activity and interactions with enzymes or receptors. The study by Sarojini et al. (2013) on the structural and spectroscopic analysis of a sulfonamide compound offers a detailed examination of its electronic structure, NBO analysis, and HOMO-LUMO, which are critical for understanding the chemical properties and reactivity of sulfonamide derivatives (Sarojini et al., 2013).

Applications De Recherche Scientifique

Cerebrovasodilation and Anticonvulsant Activity

One study describes a series of thiophene-2-sulfonamides, highlighting their anticonvulsant activities and potential for increasing cerebral blood flow without significant diuresis. This suggests their utility in addressing conditions requiring cerebrovasodilation and seizure control (Barnish et al., 1981).

Nonlinear Optical Materials

Another research focus is on the synthesis of thiophene compounds with methylsulfonyl and phenylsulfonyl acceptors for their efficient second-order optical nonlinearities, high thermal stability, and good transparency. These properties make them promising candidates for nonlinear optical materials (Chou et al., 1996).

Urease Inhibition and Antibacterial Agents

Thiophene sulfonamide derivatives have been synthesized and tested for urease inhibition and antibacterial activities. The study indicates that certain compounds exhibit significant urease inhibitory activity and antibacterial properties, making them of interest for developing new antimicrobial agents (Noreen et al., 2017).

Antimicrobial Heterocyclic Compounds

Research has been conducted on the synthesis of heterocyclic compounds containing a sulfonamido moiety, showing high antibacterial activity. This suggests their potential as novel antibacterial agents (Azab et al., 2013).

Orientations Futures

Thiophene-based analogs, such as 5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

Propriétés

IUPAC Name |

5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S3/c1-11-6-9-16(24-11)26(22,23)19-13-5-3-4-12(10-13)14-7-8-15(18-17-14)25(2,20)21/h3-10,19H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRHRWUZYWOSBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)